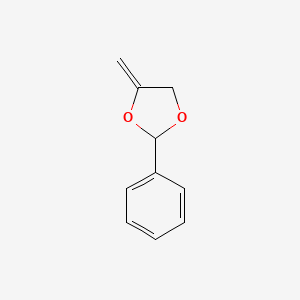
4-Methylene-2-phenyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylene-2-phenyl-1,3-dioxolane is a cyclic ketene acetal known for its utility in radical ring-opening polymerization. This compound is characterized by its unique structure, which includes a methylene group and a phenyl group attached to a dioxolane ring. It has garnered significant interest in the field of polymer chemistry due to its ability to confer tunable degradability to polymers .
准备方法
The synthesis of 4-Methylene-2-phenyl-1,3-dioxolane involves the reaction of acetal halides with appropriate reagents under controlled conditions. One efficient method reported involves the use of three different acetal halides, which are thoroughly characterized by NMR spectroscopy, IR spectroscopy, elemental analysis, and mass spectrometry . The reaction conditions typically include the use of solvents like toluene and temperatures around 90°C . Industrial production methods may involve scaling up these laboratory procedures while ensuring consistency and purity of the final product.
化学反应分析
4-Methylene-2-phenyl-1,3-dioxolane undergoes various chemical reactions, primarily radical ring-opening polymerization. This reaction is facilitated by the presence of a carbon-carbon double bond in the cyclic ketene acetal, which allows for the formation of a ring-retained radical. Common reagents used in these reactions include nitroxide-mediated polymerization initiators and methyl methacrylate as the principal monomer . The major products formed from these reactions are well-defined, degradable PMMA-rich copolymers .
科学研究应用
4-Methylene-2-phenyl-1,3-dioxolane has a wide range of scientific research applications:
作用机制
The mechanism by which 4-Methylene-2-phenyl-1,3-dioxolane exerts its effects involves radical ring-opening polymerization. The radical addition to the carbon-carbon double bond generates a ring-retained radical, which subsequently undergoes intramolecular fragmentation to form a ring-opened radical. This process provides a degradable ester linkage in the polymer backbone . The molecular targets and pathways involved include the stabilization of the radical by the phenyl group, which promotes the ring-opening reaction .
相似化合物的比较
4-Methylene-2-phenyl-1,3-dioxolane can be compared with other cyclic ketene acetals such as:
2-Methylene-1,3-dioxepane (MDO): Known for its seven-membered ring structure and high ring strain, which promotes ring-opening.
5,6-Benzo-2-methylene-1,3-dioxepane (BMDO): Produces benzylic ring-opened radicals, similar to this compound.
4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL): Another cyclic ketene acetal used in the synthesis of degradable polymers.
The uniqueness of this compound lies in its ability to produce well-defined, degradable PMMA-rich copolymers with controlled properties, making it highly valuable in various applications .
属性
CAS 编号 |
4362-26-9 |
|---|---|
分子式 |
C10H10O2 |
分子量 |
162.18 g/mol |
IUPAC 名称 |
4-methylidene-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C10H10O2/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-6,10H,1,7H2 |
InChI 键 |
DKJGMYUTRFLGBJ-UHFFFAOYSA-N |
规范 SMILES |
C=C1COC(O1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















